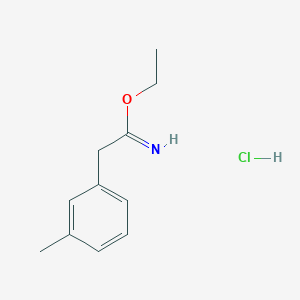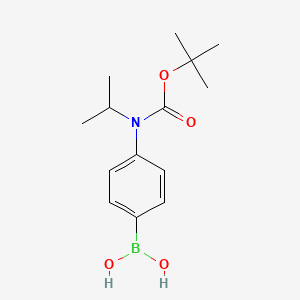
2-Methoxy-3-methyl-5-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methyl-5-phenylpyridine is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 .
Molecular Structure Analysis
The InChI code for 2-Methoxy-3-methyl-5-phenylpyridine is 1S/C13H13NO/c1-10-8-12(9-14-13(10)15-2)11-6-4-3-5-7-11/h3-9H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Aplicaciones Científicas De Investigación
Methoxypyrazines Biosynthesis and Metabolism in Grape
Research into methoxypyrazines, compounds related to 2-Methoxy-3-methyl-5-phenylpyridine, highlights their significance in imparting herbaceous, green, and vegetal sensory attributes to certain wine varieties. These compounds, including variations with methoxy groups, contribute to the flavor profile of wines derived from grapes. This exploration has led to a better understanding of the biosynthesis, accumulation, transport, and metabolism of methoxypyrazines in grapes, indicating the complexity of flavor development in wine and the potential for manipulating these pathways to alter sensory outcomes. The limited knowledge on metabolic intermediates and key enzymes involved in methoxypyrazine metabolism suggests areas for future research, which could enhance flavor profiling in viticulture and enology (Lei et al., 2018).
Methoxychlor as a Model for Environmental Estrogens
Methoxychlor, an organochlorine compound with structural similarities to 2-Methoxy-3-methyl-5-phenylpyridine, has been studied for its proestrogenic activity. Research on methoxychlor offers insights into how methoxy-substituted compounds can interact with estrogen receptors, leading to effects on fertility, pregnancy, and in utero development. These studies have broader implications for understanding the environmental impact of methoxy-substituted chemicals on human health and wildlife, emphasizing the need for careful evaluation of chemical exposure risks. The reproductive toxicity observed with methoxychlor highlights the importance of assessing similar compounds for potential endocrine-disrupting activities (Cummings, 1997).
Conversion of Plant Biomass to Furan Derivatives
Research on converting plant biomass into valuable chemicals has identified 2-Methoxy-3-methyl-5-phenylpyridine-related compounds as potential intermediates for producing furan derivatives. These derivatives are crucial for developing new polymers, functional materials, and fuels from renewable resources. The synthesis of 5-hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose exemplifies the transformation of biomass into platform chemicals that can replace petroleum-based feedstocks. This approach not only supports sustainable chemical industry development but also opens up new avenues for utilizing plant-derived methoxy-substituted compounds in various industrial applications (Chernyshev et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxy-3-methyl-5-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-8-12(9-14-13(10)15-2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWQAUOCSJWZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-methyl-5-phenylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340635.png)
![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)

![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)

![5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340689.png)






